Cas no 51741-28-7 (IMIDAZO[1,5-B]PYRIDAZINE)
IMIDAZO[1,5-B]PYRIDAZINE Chemical and Physical Properties
Names and Identifiers
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- IMIDAZO[1,5-B]PYRIDAZINE
- 51741-28-7
- SCHEMBL3396471
- EN300-302172
- BCA74128
-
- MDL: MFCD26516623
- Inchi: 1S/C6H5N3/c1-2-6-4-7-5-9(6)8-3-1/h1-5H
- InChI Key: AKJQYWFGJWOGKD-UHFFFAOYSA-N
- SMILES: C12=CN=CN1N=CC=C2
Computed Properties
- Exact Mass: 119.048347172Da
- Monoisotopic Mass: 119.048347172Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 104
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 30.2Ų
IMIDAZO[1,5-B]PYRIDAZINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM415830-1g |
imidazo[1,5-b]pyridazine |
51741-28-7 | 95%+ | 1g |
$*** | 2023-05-30 | |
| Enamine | EN300-302172-1g |
imidazo[1,5-b]pyridazine |
51741-28-7 | 95% | 1g |
$2257.0 | 2023-09-06 | |
| Enamine | EN300-302172-5g |
imidazo[1,5-b]pyridazine |
51741-28-7 | 95% | 5g |
$6545.0 | 2023-09-06 | |
| Enamine | EN300-302172-10g |
imidazo[1,5-b]pyridazine |
51741-28-7 | 95% | 10g |
$9704.0 | 2023-09-06 | |
| Enamine | EN300-302172-0.05g |
imidazo[1,5-b]pyridazine |
51741-28-7 | 95% | 0.05g |
$600.0 | 2023-09-06 | |
| Enamine | EN300-302172-0.1g |
imidazo[1,5-b]pyridazine |
51741-28-7 | 95% | 0.1g |
$783.0 | 2023-09-06 | |
| Enamine | EN300-302172-0.25g |
imidazo[1,5-b]pyridazine |
51741-28-7 | 95% | 0.25g |
$1118.0 | 2023-09-06 | |
| Enamine | EN300-302172-0.5g |
imidazo[1,5-b]pyridazine |
51741-28-7 | 95% | 0.5g |
$1760.0 | 2023-09-06 | |
| Enamine | EN300-302172-1.0g |
imidazo[1,5-b]pyridazine |
51741-28-7 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-302172-2.5g |
imidazo[1,5-b]pyridazine |
51741-28-7 | 95% | 2.5g |
$4424.0 | 2023-09-06 |
IMIDAZO[1,5-B]PYRIDAZINE Suppliers
IMIDAZO[1,5-B]PYRIDAZINE Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on IMIDAZO[1,5-B]PYRIDAZINE
Comprehensive Overview of IMIDAZO[1,5-B]PYRIDAZINE (CAS No. 51741-28-7): Properties, Applications, and Research Insights
IMIDAZO[1,5-B]PYRIDAZINE (CAS No. 51741-28-7) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and material science research due to its unique structural properties. This fused bicyclic system combines an imidazole ring with a pyridazine moiety, offering versatile reactivity and functionalization potential. Researchers are increasingly exploring its derivatives for applications in drug discovery, agrochemicals, and advanced materials, aligning with the growing demand for novel heterocyclic scaffolds in modern chemistry.
The molecular structure of IMIDAZO[1,5-B]PYRIDAZINE features a nitrogen-rich framework, which contributes to its electron-deficient character and makes it an attractive building block for designing kinase inhibitors and other bioactive molecules. Recent studies highlight its role in developing anticancer agents, particularly targeting ATP-binding sites of enzymes—a hot topic in precision medicine. The compound's CAS No. 51741-28-7 serves as a critical identifier in chemical databases, facilitating patent searches and regulatory compliance across industries.
In the context of green chemistry trends, synthetic routes to IMIDAZO[1,5-B]PYRIDAZINE derivatives have evolved to minimize hazardous byproducts. Microwave-assisted synthesis and catalytic C-H activation methods are gaining traction, addressing the pharmaceutical industry's push toward sustainable manufacturing. These advancements respond to frequent search queries like "eco-friendly heterocycle synthesis" and "catalytic nitrogen heterocycle functionalization," reflecting the intersection of academic interest and industrial needs.
Material scientists have investigated IMIDAZO[1,5-B]PYRIDAZINE-based polymers for organic electronics, capitalizing on the compound's planar structure and π-conjugation potential. Its derivatives show promise in OLED materials and organic semiconductors—areas experiencing explosive growth due to demands for flexible displays and wearable technologies. This application aligns with trending searches for "nitrogen heterocycles in optoelectronics" and "small molecule organic electronic materials."
Analytical characterization of 51741-28-7 typically involves HPLC purity analysis, mass spectrometry, and X-ray crystallography to confirm structural features. The compound's stability profile under various pH conditions makes it suitable for formulation studies—a key consideration for researchers querying "heterocycle stability in drug formulations." Recent publications have also explored its metabolic pathways using advanced LC-MS techniques, addressing pharmacokinetic questions prevalent in medicinal chemistry forums.
Patent landscapes reveal growing intellectual property activity around IMIDAZO[1,5-B]PYRIDAZINE cores, particularly in JAK/STAT signaling inhibitors and immune-modulatory agents. This trend mirrors increasing search volumes for "small molecule immunotherapies" and "kinase inhibitor patents." The compound's ability to participate in hydrogen bonding networks while maintaining moderate lipophilicity contributes to its popularity in structure-activity relationship (SAR) studies.
From a regulatory perspective, CAS No. 51741-28-7 appears in multiple REACH-compliant substance inventories, with safety data sheets emphasizing standard laboratory handling procedures. The compound's environmental fate has been evaluated through OECD guideline biodegradation tests, responding to industry concerns about "persistent organic pollutants" and "green chemistry metrics"—topics dominating environmental chemistry discussions.
Future research directions for IMIDAZO[1,5-B]PYRIDAZINE may explore its potential in proteolysis-targeting chimeras (PROTACs) and covalent inhibitor design, areas generating substantial buzz in drug discovery circles. Computational studies using density functional theory (DFT) could further elucidate its electronic properties, addressing common search terms like "heterocycle DFT calculations" and "molecular orbital analysis of fused rings."
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